5''-amino-5''-deoxy-alpha-D-thymidine 5''-amino-5''-deoxy-alpha-D-thymidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14575242
InChI: InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1
SMILES:
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol

5''-amino-5''-deoxy-alpha-D-thymidine

CAS No.:

Cat. No.: VC14575242

Molecular Formula: C10H15N3O4

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

5''-amino-5''-deoxy-alpha-D-thymidine -

Specification

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
IUPAC Name 1-[(2S,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1
Standard InChI Key PYWLBQPICCQJFF-RNJXMRFFSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CN)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5'-Amino-5'-deoxy-alpha-D-thymidine (PubChem CID: 27469877) is a modified nucleoside with the molecular formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol . Its IUPAC name, 5-amino-1,2,5-trideoxy-1-thymin-1-yl-alpha-D-erythro-pentofuranose, reflects the replacement of the 5'-hydroxyl group in thymidine with an amino moiety (Figure 1). This substitution alters the molecule’s electronic and steric profile, impacting its interactions with enzymatic targets .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃O₄
Molecular Weight241.24 g/mol
SynonymsCHEMBL428720, PD182480
IUPAC Name5-amino-1,2,5-trideoxy-1-thymin-1-yl-alpha-D-erythro-pentofuranose

Synthesis and Derivative Development

The synthesis of 5'-amino-5'-deoxy-alpha-D-thymidine involves regioselective amination at the 5'-position of thymidine. A seminal study by Ostrovskii et al. (2007) detailed the rational design of 5'-thiourea-substituted alpha-thymidine analogues, including this compound, using solid-phase synthesis techniques . Critical steps included:

  • Protection of the 3'-hydroxyl group to prevent unwanted side reactions.

  • Introduction of the amino group via nucleophilic substitution.

  • Deprotection and purification via high-performance liquid chromatography (HPLC) .

This methodology achieved a yield of 68% and purity exceeding 95%, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .

Mechanism of Action: Inhibition of Thymidine Monophosphate Kinase

Enzymatic Target Profile

Thymidine monophosphate kinase (TMPK; EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a rate-limiting step in dTTP biosynthesis . TMPK is essential for DNA replication in both prokaryotic and eukaryotic organisms, making it a strategic target for antimicrobial agents .

Inhibitory Activity

5'-Amino-5'-deoxy-alpha-D-thymidine acts as a competitive inhibitor of TMPK, with a reported IC₅₀ of 2.3 μM against Mycobacterium tuberculosis TMPK (MtTMPK) . Structural analyses reveal that the 5'-amino group forms hydrogen bonds with conserved residues in the enzyme’s active site, including Asp-14 and Arg-74, while the alpha-anomeric configuration enhances binding affinity . Comparative studies show 10-fold greater potency against MtTMPK than human TMPK, underscoring its selectivity .

Table 2: Inhibitory Parameters Against TMPK

ParameterValue (MtTMPK)Value (Human TMPK)Source
IC₅₀2.3 μM24 μM
Kᵢ (competitive)1.8 μM19 μM
Selectivity Index10.4-

Applications in Antimicrobial Research

Anti-Mycobacterial Activity

In vitro assays demonstrate that 5'-amino-5'-deoxy-alpha-D-thymidine inhibits Mycobacterium tuberculosis growth with a minimum inhibitory concentration (MIC) of 8 μg/mL . This activity correlates with TMPK inhibition, which depletes dTTP pools and induces bacterial cell death . Notably, the compound retains efficacy against multidrug-resistant (MDR) strains, suggesting a mechanism distinct from first-line tuberculosis therapies .

Synergy with Existing Therapeutics

Combination studies with isoniazid and rifampicin reveal synergistic effects, reducing MIC values by 4–8-fold . This synergy arises from concurrent targeting of cell wall synthesis (isoniazid) and nucleotide metabolism (5'-amino-5'-deoxy-alpha-D-thymidine), highlighting its potential as an adjunct therapy .

Recent Developments and Future Directions

Structural Optimization

Recent efforts focus on enhancing potency through substitutions at the 3'-position. Derivatives such as 5'-amino-3'-fluoro-5'-deoxy-alpha-D-thymidine exhibit improved MIC values (2 μg/mL) and higher metabolic stability .

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